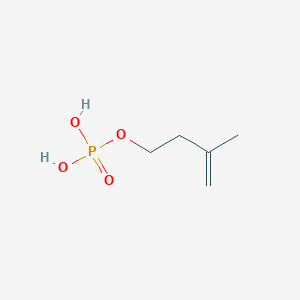

Isopentenyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-enyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h1,3-4H2,2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZRXYCCCYYMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Isopentenyl Phosphate in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 30,000 known compounds essential for cellular function across all domains of life. All isoprenoids are synthesized from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The biosynthesis of these fundamental precursors is a critical juncture in cellular metabolism. While IPP is the central intermediate, its immediate precursor, isopentenyl phosphate (IP), plays a significant and distinct role, particularly in archaea and as part of a metabolic salvage mechanism in plants. This technical guide provides an in-depth exploration of the role of this compound and its pyrophosphorylated counterpart, IPP, detailing their biosynthetic pathways, metabolic regulation, quantitative aspects, and the experimental methodologies used for their study.

The Central Role of Isopentenyl Pyrophosphate (IPP)

IPP is the universal precursor for the biosynthesis of all isoprenoid compounds.[1] These molecules are involved in a vast array of biological processes, including:

-

Cell membrane integrity: Synthesis of sterols (e.g., cholesterol) and hopanoids.

-

Electron transport: The side chains of ubiquinone and plastoquinone.

-

Photosynthesis: Carotenoids and the phytol tail of chlorophyll.

-

Hormones: Steroid hormones, gibberellins, and abscisic acid.

-

Protein modification: Prenylation of proteins, which is crucial for their localization and function.

Organisms have evolved two primary, distinct pathways to synthesize IPP: the Mevalonate (MVA) pathway and the non-mevalonate or Methylerythritol Phosphate (MEP) pathway.[1]

Biosynthetic Pathways of Isoprenoid Precursors

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for IPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[1] It begins with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The pathway is primarily located in the cytosol.[2] The rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, the enzyme targeted by statin drugs.[2] In the classical MVA pathway, mevalonate is sequentially phosphorylated twice before a final decarboxylation step yields IPP.

Caption: The classical Mevalonate (MVA) pathway for IPP and DMAPP biosynthesis.

The Non-Mevalonate (MEP) Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the DXP pathway, is an alternative route to IPP that operates in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and in the plastids of plants and algae.[1] This pathway starts from pyruvate and glyceraldehyde 3-phosphate. Because it is essential in many pathogens but absent in humans, the enzymes of the MEP pathway are attractive targets for the development of novel antibiotics and antimalarial drugs.[3]

Caption: The non-mevalonate (MEP) pathway for IPP and DMAPP biosynthesis.[4]

The Role of this compound (IP) and IP Kinase (IPK)

While IPP is the canonical C5 precursor, this compound (IP) serves as its direct antecedent in specific metabolic contexts. An "alternate" or "modified" MVA pathway has been identified in several archaea that lack the genes for phosphomevalonate kinase and diphosphomevalonate decarboxylase.[5][6] In this variation, phosphomevalonate is first decarboxylated to yield IP. IP is then phosphorylated by the enzyme This compound Kinase (IPK) in an ATP-dependent reaction to produce IPP.[5][7]

Caption: The terminal steps of the modified MVA pathway in Archaea.

Furthermore, IPK is also present in plants, where it is thought to function in a salvage pathway. IP can be formed from the dephosphorylation of IPP by certain Nudix hydrolases. The cytosolic IPK can then re-phosphorylate IP back to IPP, thus re-integrating it into the terpenoid biosynthetic network and regulating the metabolic flux.

Quantitative Data in Isoprenoid Metabolism

Quantitative analysis of the intermediates and enzymes within the MVA and MEP pathways is crucial for understanding metabolic flux, identifying regulatory bottlenecks, and developing targeted inhibitors.

Table 1: Kinetic Parameters of this compound Kinase (IPK)

IPK catalyzes the final phosphorylation step in the modified MVA pathway. Its kinetic properties have been characterized in several thermophilic archaea.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| Thermoplasma acidophilum (THA) | IP | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |

| Methanothermobacter thermautotrophicus (MTH) | IP | 0.63 ± 0.04 | 1.33 ± 0.03 | 2.1 ± 0.1 |

| T. acidophilum (Mutant V73A/I140A) | GP | 100 ± 10 | 17 ± 1 | 0.17 ± 0.02 |

| T. acidophilum (Mutant V73A/I140A) | FP | 27 ± 4 | 1.3 ± 0.1 | 0.048 ± 0.008 |

Data sourced from Chen & Poulter (2010)[5] and Pan et al. (2014).[6] IP: this compound; GP: Geranyl Phosphate; FP: Farnesyl Phosphate.

Table 2: Intracellular Concentration of IPP and Response to Inhibitors

The intracellular concentration of IPP is tightly regulated. Pharmacological inhibition of the MVA pathway can lead to dramatic changes in IPP levels, with significant implications for drug development, particularly in oncology.

| Cell Line | Treatment | IPP Concentration (Relative Change) | Approximate Basal IPP Concentration (mM) |

| K562 (Human Leukemia) | Control | 1.0 (Baseline) | ~0.040 |

| K562 (Human Leukemia) | Lovastatin (50 nM) | 0.22 (78% decrease) | N/A |

| K562 (Human Leukemia) | Zoledronic Acid (10 µM) | 12.6 (12.6-fold increase) | N/A |

| MCF-7 (Human Breast Cancer) | Control | 1.0 (Baseline) | Not Determined |

| MCF-7 (Human Breast Cancer) | Lovastatin (50 nM) | 0.47 (53% decrease) | N/A |

| MCF-7 (Human Breast Cancer) | Zoledronic Acid (10 µM) | 960.0 (960-fold increase) | N/A |

| E. coli (Engineered) | Low MVA Flux | ~1.0 | ~0.040 |

| E. coli (Engineered) | High MVA Flux (toxic) | ~9.25 | ~0.370 |

Data for K562 and MCF-7 cells sourced from Tong et al. (2013).[8] Data for E. coli sourced from George et al. (2018).[9]

Experimental Protocols

Quantification of Intracellular IPP in Mammalian Cells via HPLC

This protocol describes a non-radioactive, enzymatic-coupled HPLC method for the sensitive quantification of IPP from cultured cells.[8]

Workflow Diagram:

Caption: Workflow for IPP quantification by enzymatic-coupled HPLC analysis.

Methodology:

-

Cell Culture and Lysis:

-

Culture mammalian cells (e.g., K562, MCF-7) to the desired density.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet using an appropriate buffer and precipitate proteins with acetonitrile.

-

Centrifuge to pellet the protein debris.

-

-

IPP Extraction:

-

Carefully collect the supernatant, which contains the soluble metabolites including IPP.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in assay buffer.

-

-

Enzymatic Coupling Reaction:

-

Prepare a reaction mixture containing the reconstituted cell extract, farnesyl diphosphate (FPP), a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL), geranylgeranyl diphosphate synthase (GGPPS), and geranylgeranyltransferase I (GGPT-I).

-

Incubate the mixture to allow the two-step reaction: a. GGPPS catalyzes the formation of geranylgeranyl diphosphate (GGPP) from the IPP in the sample and the supplied FPP. b. GGPT-I conjugates the newly formed GGPP to the fluorescent peptide.

-

Stop the reaction by adding an organic solvent (e.g., isopropanol).

-

-

HPLC Analysis:

-

Inject the reaction mixture into a reverse-phase HPLC system equipped with a fluorescence detector.

-

Separate the geranylgeranylated fluorescent peptide from the unreacted peptide using an appropriate gradient.

-

Detect the fluorescent product at its specific excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of IPP.

-

Quantify the amount of IPP in the sample by comparing the peak area of the fluorescent product to the standard curve. The detection limit for the fluorescent peptide is approximately 5 pg (~0.017 pmol).[8]

-

This compound Kinase (IPK) Activity Assay

This protocol outlines a continuous, NADH-coupled spectrophotometric assay to determine the kinetic parameters of IPK.[10]

Methodology:

-

Assay Principle: The production of ADP by IPK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of IPK activity is directly proportional to the decrease in absorbance at 340 nm due to NADH oxidation.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM KCl, 2.5 mM MgCl₂, 0.05 mM DTT.

-

Coupling System: Prepare a stock solution in assay buffer containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Substrates: Prepare stock solutions of ATP and the phosphate acceptor substrate (e.g., this compound, IP).

-

Enzyme: Prepare a solution of purified IPK enzyme in assay buffer.

-

-

Assay Procedure:

-

Set up the reaction in a 96-well microplate.

-

To each well, add the assay buffer, the coupling system solution, and a fixed, saturating concentration of ATP (e.g., 1 mM).

-

Add varying concentrations of the phosphate acceptor substrate (IP) to different wells to generate a Michaelis-Menten curve.

-

Initiate the reaction by adding a known amount of the IPK enzyme (e.g., 0.1 µg).

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30 °C).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) values.

-

Role in Drug Development

The biosynthetic pathways leading to IPP are validated targets for therapeutic intervention.

-

Anti-Hypercholesterolemia: Statins, which inhibit HMG-CoA reductase in the MVA pathway, are widely used to lower cholesterol levels.[11]

-

Oncology: The MVA pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[2] Inhibitors of this pathway, such as nitrogen-containing bisphosphonates (e.g., zoledronic acid), block farnesyl pyrophosphate synthase, leading to the accumulation of IPP.[12] This accumulation can induce apoptosis in tumor cells and also makes them targets for Vγ9Vδ2 T-cell-mediated immunotherapy.[12][13]

-

Infectious Disease: The MEP pathway is essential for many pathogenic bacteria and parasites but is absent in their human hosts. This makes the enzymes of the MEP pathway, such as DXR (IspC), prime targets for the development of selective antimicrobial agents with potentially low host toxicity.[3]

Conclusion

This compound (IP) and its pyrophosphorylated derivative, isopentenyl pyrophosphate (IPP), are fundamental metabolites at the gateway to the vast and functionally critical world of isoprenoids. While IPP is the universally recognized building block, the role of IP in an alternate archaeal MVA pathway and a potential salvage cycle in plants highlights the metabolic plasticity that has evolved to regulate this essential node. A thorough understanding of the biosynthesis, regulation, and quantification of these molecules is paramount for advancing research in cellular metabolism and for the continued development of targeted therapeutics for a range of human diseases, from cancer to infectious agents.

References

- 1. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 3. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Thermophilic Archaeal this compound Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenesis of this compound Kinase to Enhance Geranyl Phosphate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for the Substrate Promiscuity of this compound Kinase from Candidatus methanomethylophilus alvus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of isopentenyl diphosphate in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. Probing the substrate promiscuity of this compound kinase as a platform for hemiterpene analogue production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The level of ATP analog and isopentenyl pyrophosphate correlates with zoledronic acid-induced apoptosis in cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

The Isopentenyl Phosphate Pathway: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in cellular structure and function. For decades, the mevalonate (MVA) pathway was considered the sole route for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). However, pioneering work beginning in the late 1980s and culminating in the 1990s unveiled an entirely distinct and independent route: the isopentenyl phosphate (IPP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway. This technical guide provides an in-depth exploration of the discovery and history of this crucial metabolic pathway. It details the key experiments, particularly the isotopic labeling studies, that challenged the established dogma and paved the way for the elucidation of this novel biochemical sequence. Furthermore, this guide presents detailed experimental protocols for the characterization of the seven enzymes of the MEP pathway, quantitative data on their kinetics and intermediates, and visualizations of the pathway and experimental workflows to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development. The absence of the MEP pathway in humans and its essentiality in many pathogenic bacteria and parasites make it a prime target for the development of novel antimicrobial agents.

Introduction: A Paradigm Shift in Isoprenoid Biosynthesis

The biosynthesis of isoprenoids, a class of over 50,000 natural products, was long thought to be universally governed by the mevalonate (MVA) pathway, which was elucidated in the 1950s.[1] This pathway, commencing from acetyl-CoA, was considered a central tenet of biochemistry. However, in the early 1990s, a series of meticulous isotopic labeling studies, primarily from the laboratory of Michel Rohmer, began to produce results that were inconsistent with the established MVA paradigm in certain bacteria and plant plastids.[1][2] These anomalies pointed towards the existence of an alternative, undiscovered route for the formation of the fundamental C5 building blocks of isoprenoids, IPP and DMAPP.

This discovery was a significant paradigm shift, revealing a fascinating dichotomy in the evolution of metabolic pathways. The MEP pathway is predominantly found in eubacteria, green algae, and the plastids of higher plants, whereas the MVA pathway is characteristic of animals, fungi, archaea, and the cytoplasm of plants.[3] This distinct distribution has profound implications for drug development, as the enzymes of the MEP pathway represent ideal targets for novel antibiotics and herbicides that would be selective for pathogens and weeds, with minimal effects on humans.[4]

The Discovery: Evidence from Isotopic Labeling

The journey to uncover the MEP pathway was driven by elegant experiments using 13C-labeled precursors. By feeding bacteria with specifically labeled glucose or other small molecules and analyzing the resulting distribution of 13C atoms in isoprenoid end-products like hopanoids, researchers could trace the biosynthetic origins of their carbon skeletons.

The foundational experiments by Michel Rohmer and his colleagues in the early 1990s on bacteria such as Zymomonas mobilis were instrumental.[2] They observed labeling patterns in hopanoids that could not be reconciled with their formation from acetyl-CoA via the MVA pathway. Instead, the results suggested that the C5 isoprene unit was assembled from a triose phosphate derivative and a C2 unit derived from pyruvate.[5] This led to the proposal of a novel biosynthetic route, distinct from the MVA pathway.

The this compound (MEP) Pathway

Subsequent research by several groups led to the step-by-step elucidation of the seven enzymatic reactions that constitute the MEP pathway. The pathway begins with the condensation of D-glyceraldehyde 3-phosphate (GAP) and pyruvate, both products of glycolysis, and culminates in the synthesis of IPP and DMAPP.

// Metabolites Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GAP [label="D-Glyceraldehyde 3-phosphate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DXP [label="1-Deoxy-D-xylulose 5-phosphate (DXP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; MEP [label="2-C-Methyl-D-erythritol 4-phosphate (MEP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CDP_ME [label="4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CDP_MEP [label="4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; MEcPP [label="2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; HMBPP [label="(E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; IPP [label="Isopentenyl diphosphate (IPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DMAPP [label="Dimethylallyl diphosphate (DMAPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Enzymes DXS [label="DXS (IspC)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; DXR [label="DXR (IspC)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspD [label="IspD", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspE [label="IspE", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspF [label="IspF", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspG [label="IspG", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspH [label="IspH", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

// Pathway Flow {Pyruvate, GAP} -> DXS [style=invis]; DXS -> DXP [dir="none", color="#EA4335"]; DXP -> DXR [dir="none", color="#EA4335"]; DXR -> MEP [dir="none", color="#EA4335"]; MEP -> IspD [dir="none", color="#EA4335"]; IspD -> CDP_ME [dir="none", color="#EA4335"]; CDP_ME -> IspE [dir="none", color="#EA4335"]; IspE -> CDP_MEP [dir="none", color="#EA4335"]; CDP_MEP -> IspF [dir="none", color="#EA4335"]; IspF -> MEcPP [dir="none", color="#EA4335"]; MEcPP -> IspG [dir="none", color="#EA4335"]; IspG -> HMBPP [dir="none", color="#EA4335"]; HMBPP -> IspH [dir="none", color="#EA4335"]; IspH -> {IPP, DMAPP} [dir="none", color="#EA4335"];

// Edges with arrows edge [color="#EA4335", arrowhead="normal"]; Pyruvate -> DXS; GAP -> DXS; DXS -> DXP; DXP -> DXR; DXR -> MEP; MEP -> IspD; IspD -> CDP_ME; CDP_ME -> IspE; IspE -> CDP_MEP; CDP_MEP -> IspF; IspF -> MEcPP; MEcPP -> IspG; IspG -> HMBPP; HMBPP -> IspH; IspH -> IPP; IspH -> DMAPP; } caption: "The seven enzymatic steps of the MEP pathway."

Quantitative Data

The study of the MEP pathway has generated a wealth of quantitative data, crucial for understanding its regulation and for the development of inhibitors. This includes enzyme kinetic parameters, the intracellular concentrations of pathway intermediates, and the inhibitory constants of various compounds.

Table 1: Kinetic Parameters of MEP Pathway Enzymes

| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| DXS | E. coli | Pyruvate | 160 | 1.5 | |

| D-Glyceraldehyde 3-phosphate | 130 | ||||

| DXR | E. coli | DXP | 47.1 | 1.5 x 10⁶ M⁻¹min⁻¹ (specificity constant) | [6] |

| NADPH | 29.7 | [6] | |||

| IspD | P. falciparum | CTP | 58 | [7] | |

| MEP | 46 | [7] | |||

| IspE | M. tuberculosis | CDP-ME | - | - | |

| IspF | M. tuberculosis | CDP-ME2P | 81.1 | 7.3 x 10⁻³ | [8] |

| IspG | E. coli | MEcPP | - | - | |

| IspH | E. coli | HMBPP | - | - |

Note: A comprehensive compilation of kinetic data is challenging due to variations in experimental conditions across different studies. The values presented here are representative examples.

Table 2: Intracellular Concentrations of MEP Pathway Intermediates

| Metabolite | Organism | Condition | Concentration (µM) | Reference(s) |

| DXP | Z. mobilis | Wild-type | >17-fold higher than HMBPP/IDP/DMADP | [9] |

| MEP | E. coli | isoprene-producing | - | |

| CDP-ME | E. coli | isoprene-producing | - | |

| MEcPP | Z. mobilis | Wild-type | >17-fold higher than HMBPP/IDP/DMADP | [9] |

| HMBPP | Z. mobilis | Wild-type | Least abundant | [9] |

| IPP/DMAPP | Z. mobilis | Wild-type | Least abundant | [9] |

Note: Intracellular metabolite concentrations are highly dynamic and depend on the organism, growth conditions, and genetic background.

Table 3: Inhibitors of MEP Pathway Enzymes

| Enzyme | Inhibitor | Organism | K_i / IC₅₀ | Reference(s) |

| DXR | Fosmidomycin | E. coli | 38 nM (K_i) | [4] |

| DXR-IN-2 | P. falciparum | 106.2 nM (IC₅₀) | ||

| IspD | MMV008138 | P. falciparum | - | |

| IspE | Heterotricyclic compound | M. tuberculosis | 6 µg/mL (IC₅₀) | |

| IspF | - | - | - | |

| IspG | - | - | - | |

| IspH | - | - | - |

Experimental Protocols

The elucidation and characterization of the MEP pathway have been reliant on a variety of experimental techniques. Below are detailed protocols for key experiments.

Representative Protocol for ¹³C-Labeling Experiments

The following is a representative protocol for the foundational ¹³C-labeling experiments, based on the methodologies described in the publications of Rohmer and colleagues. It is important to note that the precise, detailed historical protocols are not fully available in the literature, and this represents a reconstruction based on the published work.

Objective: To determine the biosynthetic precursors of hopanoids in Zymomonas mobilis by analyzing the incorporation of ¹³C from labeled glucose.

Materials:

-

Zymomonas mobilis strain (e.g., ATCC 31821)

-

Growth medium (e.g., RM medium)

-

[1-¹³C]glucose, [6-¹³C]glucose, or [U-¹³C₆]glucose (as the sole carbon source)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Chromatography supplies for purification (e.g., silica gel for column chromatography, HPLC system)

-

NMR spectrometer (for ¹³C-NMR analysis)

-

NMR tubes and deuterated solvents (e.g., CDCl₃)

Procedure:

-

Bacterial Culture and Labeling:

-

Prepare the growth medium with the desired ¹³C-labeled glucose as the sole carbon source.

-

Inoculate the medium with a starter culture of Z. mobilis.

-

Grow the culture under appropriate conditions (e.g., 30°C, anaerobic) to a sufficient cell density.

-

Harvest the cells by centrifugation.

-

-

Lipid Extraction:

-

Lyophilize the harvested cells.

-

Extract the total lipids from the lyophilized cells using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Remove the solvent under reduced pressure to obtain the crude lipid extract.

-

-

Hopanoid Purification:

-

Subject the crude lipid extract to preliminary purification by column chromatography on silica gel.

-

Further purify the hopanoid-containing fractions using high-performance liquid chromatography (HPLC) to isolate individual hopanoids (e.g., bacteriohopanetetrol).

-

-

¹³C-NMR Analysis:

-

Dissolve the purified hopanoid sample in a suitable deuterated solvent.

-

Acquire the ¹³C-NMR spectrum.

-

Assign the resonances in the spectrum to the corresponding carbon atoms of the hopanoid structure.

-

Analyze the relative intensities and splitting patterns of the signals to determine the extent and position of ¹³C incorporation.

-

-

Data Interpretation:

-

Compare the observed labeling pattern with the patterns predicted for the MVA and the proposed alternative pathway.

-

Deduce the biosynthetic origins of the carbon atoms in the isoprene units of the hopanoids.

-

General Protocol for Recombinant MEP Pathway Enzyme Expression and Purification

Objective: To produce purified, active MEP pathway enzymes for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest (e.g., a pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)

-

Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transformation and Expression:

-

Transform the expression plasmid into the E. coli expression strain.

-

Grow a starter culture overnight.

-

Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow for a specified time and temperature (e.g., 4-16 hours at 18-30°C).

-

Harvest the cells by centrifugation.

-

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Protein Purity and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer.

-

Determine the protein concentration, aliquot, and store at -80°C.

-

Enzyme Assay Protocols

The activity of the MEP pathway enzymes can be measured using various methods, often involving spectrophotometric or chromatographic detection of substrates or products.

5.3.1. 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS) Assay

-

Principle: A coupled enzyme assay where the product DXP is converted to MEP by DXR, with the concomitant oxidation of NADPH, which is monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.2 mM NADPH, an excess of purified DXR, and the substrates pyruvate and GAP.

-

Procedure:

-

Combine all reaction components except the DXS enzyme in a cuvette and incubate at 37°C.

-

Initiate the reaction by adding the DXS-containing sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation to determine DXS activity.

-

5.3.2. 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Assay

-

Principle: A direct spectrophotometric assay that monitors the oxidation of NADPH at 340 nm as DXP is converted to MEP.

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.8), 25 mM MgCl₂, 150 µM NADPH, and the substrate DXP.

-

Procedure:

-

Combine all reaction components except the DXR enzyme in a cuvette and incubate at 37°C.

-

Initiate the reaction by adding the purified DXR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation to determine DXR activity.

-

5.3.3. 2-C-Methyl-D-erythritol 4-phosphate Cytidyltransferase (IspD) Assay

-

Principle: A coupled enzyme assay where the pyrophosphate (PPi) produced from the reaction of MEP and CTP is hydrolyzed by inorganic pyrophosphatase to phosphate, which is then detected colorimetrically.[3]

-

Reaction Mixture: Assay buffer, CTP, MEP, inorganic pyrophosphatase, and the IspD enzyme.[3]

-

Procedure:

5.3.4. 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase (IspE) Assay

-

Principle: A coupled enzyme assay where the ADP produced from the phosphorylation of CDP-ME is used to generate a fluorescent signal.

-

Reaction Mixture: Assay buffer, CDP-ME, ATP, and the IspE enzyme, coupled with an ADP-detecting system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Incubate the IspE reaction mixture.

-

Add the ADP detection reagent, which terminates the kinase reaction and consumes the remaining ATP.

-

Add a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence to determine IspE activity.

-

5.3.5. 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF) Assay

-

Principle: A coupled assay where the product MEcPP is formed from CDP-MEP, which is generated in situ from CDP-ME and ATP by IspE. The reaction can be monitored by the disappearance of ATP or the formation of MEcPP by LC-MS.

-

Reaction Mixture: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 100 µM CDP-ME, 100 µM ATP, and purified IspE and IspF enzymes.[8]

-

Procedure:

5.3.6. (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate Synthase (IspG) Assay

-

Principle: An NMR-based assay that monitors the conversion of MEcPP to HMBPP by observing the characteristic proton signals of the methyl groups.

-

Reaction Mixture: 100 mM Tris buffer (pH 8.0), a reducing system (e.g., 5 mM dithionite and 1 mM methyl viologen), 1 mM MEcPP, and the IspG enzyme.[5]

-

Procedure:

5.3.7. (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate Reductase (IspH) Assay

-

Principle: A spectrophotometric assay that monitors the oxidation of a reduced mediator (e.g., methyl viologen) at a specific wavelength as HMBPP is converted to IPP and DMAPP.

-

Reaction Mixture: 50 mM HEPES/NaOH (pH 7.5), 3 mM dithionite, 400 µM methyl viologen, 3 mM HMBPP, and the IspH enzyme, all under strictly anaerobic conditions.

-

Procedure:

-

Assemble the reaction mixture in an anaerobic environment.

-

Initiate the reaction by adding the IspH enzyme.

-

Monitor the decrease in absorbance of the reduced methyl viologen (e.g., at 732 nm).

-

Calculate the rate of oxidation to determine IspH activity.

-

Quantification of MEP Pathway Intermediates by LC-MS/MS

Objective: To accurately measure the concentrations of MEP pathway intermediates in biological samples.

Materials:

-

Biological sample (e.g., bacterial cell pellet, plant tissue)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standards (stable isotope-labeled versions of the intermediates)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Sample Preparation and Extraction:

-

Rapidly quench the metabolism of the biological sample (e.g., by freezing in liquid nitrogen).

-

Add a known amount of the internal standard mixture.

-

Extract the metabolites with the cold extraction solvent.

-

Centrifuge to remove cell debris and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the intermediates using an appropriate chromatographic method.

-

Detect and quantify the intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-product ion transitions for each analyte and its internal standard.

-

-

Data Analysis:

-

Generate a calibration curve for each analyte using the corresponding internal standard.

-

Calculate the concentration of each MEP pathway intermediate in the original sample based on the peak area ratios of the analyte to its internal standard and the calibration curve.

-

Conclusion and Future Perspectives

The discovery of the this compound pathway was a landmark achievement in biochemistry, fundamentally altering our understanding of isoprenoid biosynthesis. The elegant isotopic labeling experiments that led to its discovery are a testament to the power of classical biochemical approaches. The subsequent elucidation of the seven enzymatic steps has provided a wealth of knowledge and, critically, a new set of targets for the development of much-needed antimicrobial agents.

The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers actively working in this field. As our understanding of the regulation of the MEP pathway deepens, so too will our ability to engineer it for the production of valuable isoprenoids and to develop novel inhibitors to combat infectious diseases. The ongoing research into the structure, function, and inhibition of the MEP pathway enzymes promises to yield new therapeutic strategies and biotechnological applications in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial sterol surrogates. Biosynthesis of the side-chain of bacteriohopanetetrol and of a carbocyclic pseudopentose from 13C-labelled glucose in Zymomonas mobilis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Semipreparative separation of intact hopanoids from Zymomonas mobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of intact hopanoids and other lipids from the bacterium Zymomonas mobilis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct functional roles for hopanoid composition in the chemical tolerance of Zymomonas mobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Composite hopanoid biosynthesis in Zymomonas mobilis: N-acetyl-d-glucosamine as precursor for the cyclopentane ring linked to bacteriohopanetetrol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of Isopentenyl Phosphate Biosynthesis in Plants and Bacteria: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenyl phosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of a vast and diverse class of natural products known as isoprenoids. These compounds play critical roles in various physiological processes in all domains of life. In plants, isoprenoids are involved in photosynthesis, respiration, growth, and defense, while in bacteria, they are essential for cell wall biosynthesis and electron transport. The biosynthetic routes to IPP and DMAPP diverge significantly between and within these kingdoms, primarily through the utilization of two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. This technical guide provides a comprehensive comparison of these pathways in plants and bacteria, detailing the enzymatic steps, regulation, and experimental methodologies used for their investigation. This comparative analysis is of particular interest to drug development professionals, as the bacterial MEP pathway, being essential for many pathogens and absent in humans, represents a promising target for novel antimicrobial agents.

Introduction to Isoprenoid Biosynthesis

Isoprenoids, also referred to as terpenoids, constitute the largest class of natural products, with over 30,000 distinct molecules identified to date.[1] Their biosynthesis originates from the simple C5 precursors, IPP and DMAPP. The condensation of these units gives rise to a wide array of linear and cyclic molecules with diverse biological functions. In plants, this includes vital compounds such as sterols, carotenoids, chlorophylls, and hormones like gibberellins and abscisic acid.[2][3] Bacteria utilize isoprenoids for the synthesis of quinones involved in electron transport chains and as lipid carriers for cell wall construction.[4]

The fundamental divergence in isoprenoid biosynthesis lies in the initial synthesis of IPP and DMAPP, which can occur via two independent pathways:

-

The Mevalonate (MVA) Pathway: This pathway, first elucidated in yeast and mammals, starts from acetyl-CoA.[5]

-

The Methylerythritol Phosphate (MEP) Pathway: Also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, it was discovered more recently and begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2][4]

The distribution of these pathways across different organisms is a key distinguishing feature.

Pathway Distribution: A Tale of Two Systems

Plants: A Dual-Pathway System

Higher plants are unique in that they possess both the MVA and MEP pathways, which are spatially segregated within the cell.[1][6]

-

The MVA pathway is localized in the cytosol and peroxisomes .[6] It is primarily responsible for the synthesis of precursors for sesquiterpenes (C15), triterpenes (C30) like sterols, and certain brassinosteroids.[7]

-

The MEP pathway operates within the plastids .[1][4] This pathway supplies the precursors for monoterpenes (C10), diterpenes (C20) such as gibberellins, carotenoids (C40), and the phytol tail of chlorophyll.[7]

While compartmentalized, there is evidence of metabolic "cross-talk" between the two pathways, involving the exchange of IPP and, to a lesser extent, DMAPP across the plastidial membrane.[6]

Bacteria: A More Divided Kingdom

The distribution of isoprenoid biosynthesis pathways in bacteria is more varied:

-

The MEP pathway is the predominant route in most Gram-negative bacteria, including Escherichia coli, and cyanobacteria.[4]

-

The MVA pathway is found in most Gram-positive cocci (e.g., Staphylococcus, Streptococcus, Enterococcus), Myxobacteria (which are Gram-negative), and archaea.[5][8]

-

A small number of bacteria have been found to possess both pathways .[5]

This clear demarcation, particularly the absence of the MEP pathway in humans who rely on the MVA pathway, makes the MEP pathway an attractive target for the development of novel antibiotics.[4]

Comparative Pathway Analysis: Enzymes and Intermediates

The MVA and MEP pathways are biochemically distinct, involving different sets of enzymes and intermediates to arrive at the same end products, IPP and DMAPP.

The Mevalonate (MVA) Pathway

The MVA pathway converts three molecules of acetyl-CoA into IPP in a series of six enzymatic steps, followed by the isomerization of IPP to DMAPP.

Table 1: Key Enzymes and Intermediates of the MVA Pathway

| Step | Enzyme | Substrate(s) | Product(s) |

| 1 | Acetoacetyl-CoA thiolase (AACT) | Acetyl-CoA | Acetoacetyl-CoA |

| 2 | HMG-CoA synthase (HMGS) | Acetoacetyl-CoA, Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate (MVA) |

| 4 | Mevalonate kinase (MK) | Mevalonate | Mevalonate-5-phosphate (MVAP) |

| 5 | Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate (MVAPP) |

| 6 | Mevalonate diphosphate decarboxylase (MDD) | Mevalonate-5-diphosphate | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl pyrophosphate isomerase (IPI) | Isopentenyl pyrophosphate | Dimethylallyl pyrophosphate (DMAPP) |

Note: This table represents the classical MVA pathway.

Diagram 1: The Mevalonate (MVA) Pathway

References

- 1. Discovery of a metabolic alternative to the classical mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the isoprenoid biosynthesis pathway; detection of intermediates by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a metabolic alternative to the classical mevalonate pathway | eLife [elifesciences.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Origins of the Mevalonate and Non-Mevalonate Pathways: An In-Depth Technical Guide

An Exploration of the Ancient Metabolic Routes for Isoprenoid Biosynthesis

Isoprenoids, a vast and functionally diverse class of natural products, are fundamental to life as we know it. From contributing to cell membrane integrity to participating in vital electron transport chains, these molecules are indispensable across all three domains of life: Archaea, Bacteria, and Eukarya. The universal building blocks of all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Intriguingly, two distinct and evolutionarily ancient metabolic pathways have evolved to produce these essential precursors: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway. This technical guide delves into the evolutionary origins of these two pathways, examining their distribution, the key enzymes that define them, and the compelling evidence for their complex evolutionary histories shaped by vertical descent and lateral gene transfer.

The Two Pathways: A Fundamental Dichotomy

The MVA and MEP pathways are biochemically and genetically distinct, representing a striking example of convergent evolution to solve the same metabolic challenge. The MVA pathway, first elucidated in yeast and animals, commences with acetyl-CoA. In contrast, the MEP pathway, a more recent discovery found in many bacteria and the plastids of plants, utilizes pyruvate and glyceraldehyde 3-phosphate as its starting materials.[1][2][3]

The Mevalonate (MVA) Pathway

The canonical MVA pathway, found in eukaryotes and archaea, involves a series of enzymatic reactions that convert three molecules of acetyl-CoA into IPP.[3] However, significant variations of this pathway exist, particularly within the archaeal domain, highlighting a fascinating evolutionary divergence.[4]

The Non-Mevalonate (MEP) Pathway

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is predominant in most bacteria, green algae, and the plastids of higher plants.[5][6] This pathway is essential for the biosynthesis of photosynthetic pigments and various hormones in plants, and for cell wall components in bacteria. Its absence in humans and other animals makes it an attractive target for the development of novel antibiotics and herbicides.

Distribution of the MVA and MEP Pathways Across the Tree of Life

The distribution of the MVA and MEP pathways across the three domains of life is not absolute and presents a mosaic pattern that speaks to a complex evolutionary history. While general trends can be observed, numerous exceptions challenge a simple narrative of vertical inheritance.

| Domain/Group | Predominant Pathway(s) | Exceptions/Notes |

| Archaea | MVA (with variations) | A few members of the DPANN superphylum possess some enzymes of the MEP pathway. The MVA pathway in Archaea shows significant variations from the canonical eukaryotic pathway.[4] |

| Bacteria | MEP | Several bacterial phyla, including Firmicutes, Spirochaetes, and some Proteobacteria, possess the MVA pathway.[7][8] Some bacteria, like Listeria monocytogenes, have both pathways. The presence of the MVA pathway in bacteria is often attributed to lateral gene transfer.[7][9] |

| Eukarya | MVA (cytosolic) | Plastid-bearing eukaryotes (plants, algae) also possess the MEP pathway within their plastids, a legacy of the cyanobacterial endosymbiont.[5] Some apicomplexan parasites, which have a non-photosynthetic plastid, rely exclusively on the MEP pathway. |

Comparative Enzyme Kinetics: A Window into Evolutionary Adaptation

The kinetic properties of the key enzymes in the MVA and MEP pathways offer insights into their functional evolution and adaptation to different cellular environments.

Key Enzymes of the MVA Pathway

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) |

| HMG-CoA Reductase | Sulfolobus solfataricus (Archaea) | HMG-CoA | 17 µM | - | - |

| NADPH | 23 µM | - | - | ||

| Mevalonate Kinase | Tribolium castaneum (Insect) | Mevalonate | - | - | - |

| Phosphomevalonate Kinase | Saccharomyces cerevisiae (Yeast) | Mevalonate-5-P | 885 µM (30°C) | - | - |

| ATP | 98.3 µM (30°C) | - | - | ||

| Streptococcus pneumoniae (Bacteria) | Mevalonate-5-P | 4.2 µM | 3.4 s-1 | 8.1 x 105 | |

| ATP | 74 µM | - | - |

Key Enzymes of the MEP Pathway

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) |

| DXS | Rhodobacter capsulatus (Bacteria) | Pyruvate | 610 µM | - | - |

| GAP | 150 µM | - | - | ||

| Populus trichocarpa (Plant) | Pyruvate | 87.8 µM | - | - | |

| GAP | 18.5 µM | - | - | ||

| IspD | Escherichia coli (Bacteria) | MEP | 265 µM | - | - |

| IspF | Mycobacterium tuberculosis (Bacteria) | CDP-ME2P | 81.1 µM | 7.3 x 10-3 s-1 | 90 |

Visualizing the Pathways and Their Evolutionary Relationships

The following diagrams, generated using the DOT language, illustrate the core steps of the MVA and MEP pathways and a conceptual model of their evolutionary history.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the Origin of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

Compartmentalization of Isopentenyl Phosphate Synthesis in Eukaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products with crucial functions in all domains of life. In eukaryotes, the synthesis of these essential precursors is spatially segregated into distinct subcellular compartments, a phenomenon known as compartmentalization. This guide provides a comprehensive technical overview of the two primary pathways responsible for IPP synthesis—the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway—with a focus on their subcellular localization, the key enzymes involved, their kinetic properties, and the metabolic flux under various conditions. Detailed experimental protocols for studying these pathways and their regulation are also provided, along with visualizations of key processes to facilitate a deeper understanding of this fundamental aspect of eukaryotic cell biology. This information is critical for researchers in basic science and for professionals in drug development, as these pathways represent promising targets for novel therapeutic agents and metabolic engineering strategies.

Introduction

Isoprenoids, also known as terpenoids, constitute one of the largest and most diverse families of natural products, with over 30,000 known compounds.[1] They serve a multitude of essential functions in eukaryotic cells, including:

-

Structural roles: Sterols, such as cholesterol in animals and ergosterol in fungi, are crucial components of cell membranes, modulating their fluidity and permeability.[2][3]

-

Electron transport: The prenyl side chains of quinones, like coenzyme Q (ubiquinone), are vital for electron transport in the mitochondrial respiratory chain.[1]

-

Photosynthesis: In photosynthetic eukaryotes, carotenoids and the phytol tail of chlorophyll are essential for light harvesting and photoprotection.[1]

-

Hormones and signaling molecules: Many hormones, such as gibberellins, brassinosteroids, and abscisic acid in plants, are isoprenoid derivatives.[1] Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins, is crucial for their proper subcellular localization and function in signaling pathways.[1]

-

Defense and communication: Plants produce a vast array of volatile and non-volatile isoprenoids that function in defense against herbivores and pathogens, as well as in attracting pollinators.[1]

The biosynthesis of all isoprenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Eukaryotic organisms have evolved two distinct and independently regulated pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] A key feature of isoprenoid biosynthesis in many eukaryotes, particularly in plants and apicomplexan parasites, is the strict compartmentalization of these two pathways.[4][5] This spatial separation allows for independent regulation of isoprenoid production in different cellular locations, enabling the cell to fine-tune the synthesis of specific classes of isoprenoids according to developmental and environmental cues.[6]

This in-depth technical guide will explore the core aspects of the compartmentalization of isopentenyl phosphate synthesis in eukaryotes, providing researchers, scientists, and drug development professionals with a detailed understanding of this critical metabolic process.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary source of IPP in animals, fungi, and archaea.[2][3] In plants and other photosynthetic eukaryotes, the MVA pathway is localized to the cytosol, endoplasmic reticulum (ER), and peroxisomes and is primarily responsible for the synthesis of sterols, sesquiterpenes, and the prenyl chains of ubiquinone.[5][7][8]

The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can then be isomerized to DMAPP.

Subcellular Localization and Key Enzymes

The enzymes of the MVA pathway are distributed across the cytosol, ER, and peroxisomes:

-

Cytosol: The initial steps, from acetyl-CoA to mevalonate, primarily occur in the cytosol.[7] Key enzymes include Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR). Mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD) are also cytosolic.[9][10]

-

Endoplasmic Reticulum (ER): HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway, is an integral membrane protein of the ER.[11]

-

Peroxisomes: Evidence suggests that some enzymes of the MVA pathway, including AACT and HMGS, are also localized to peroxisomes, indicating a potential role for this organelle in the initial steps of isoprenoid biosynthesis.[1][8]

Signaling Pathway Diagram

Caption: The Mevalonate (MVA) Pathway in Eukaryotes.

The Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is responsible for IPP and DMAPP synthesis in most bacteria, algae, and the plastids of plants and apicomplexan parasites.[12][13] This pathway is absent in animals and fungi, making it an attractive target for the development of herbicides and antimicrobial drugs.[12] In organisms that possess both pathways, the MEP pathway is typically responsible for the synthesis of plastid-localized isoprenoids such as carotenoids, the phytol side-chain of chlorophylls, and various mono- and diterpenes.[4][13]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP to IPP and DMAPP.

Subcellular Localization and Key Enzymes

In eukaryotes, the MEP pathway is exclusively localized to plastids.[4][14] The key enzymes of this pathway are:

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the pathway.

-

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): Reduces and isomerizes DXP to MEP.

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS)

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR): Catalyzes the final step, producing both IPP and DMAPP.

Signaling Pathway Diagram

Caption: The Methyl-D-Erythritol 4-Phosphate (MEP) Pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the MVA and MEP pathways from various eukaryotic organisms. This data is essential for understanding the catalytic efficiency of these enzymes and for building kinetic models of isoprenoid biosynthesis.

Table 1: Kinetic Parameters of Mevalonate (MVA) Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| HMGR | Saccharomyces cerevisiae | HMG-CoA | 4.1 | - | - | [15] |

| MK | Rat (ovary) | DL-Mevalonate | 3.6 | - | - | [10][16] |

| Rat (ovary) | MgATP2- | 120 | - | - | [10][16] | |

| PMK | Saccharomyces cerevisiae | ATP | 98.3 | - | 4.51 | [17][18] |

| Saccharomyces cerevisiae | Mevalonate-5-P | 885 | - | 4.51 | [17][18] | |

| Streptococcus pneumoniae | ATP | 74 | 3.4 | - | ||

| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | 3.4 | - | ||

| MVD | Saccharomyces cerevisiae | MVAPP | 50 - 300 | - | - | [13] |

| IDI1 | Escherichia coli | IPP | 10 | 0.08 | - | [2][14] |

| FPPS | Human | IPP | 0.6 | - | - | [19] |

| Human | GPP | 0.7 | - | - | [19] |

Table 2: Kinetic Parameters of Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/h/mg) | Reference(s) |

| DXS | Arabidopsis thaliana | - | - | - | - | [20] |

| DXR | Arabidopsis thaliana | - | - | - | - | [21][22] |

| GGPPS | Arabidopsis thaliana | - | - | - | - | [23][24] |

| GGPPS | Salvia officinalis | IPP | 1.8 | 0.19 | - | [7] |

| Salvia officinalis | DMAPP | 1.5 | - | - | [7] | |

| Salvia officinalis | GPP | 0.9 | - | - | [7] | |

| GGPPS | Phalaenopsis bellina | IPP | 2.5 | 0.25 | - | [7] |

| Phalaenopsis bellina | DMAPP | 2.1 | - | - | [7] | |

| Phalaenopsis bellina | GPP | 1.2 | - | - | [7] | |

| GGPPS | Humulus lupulus | IPP | 3.2 | 0.33 | - | [7] |

| Humulus lupulus | DMAPP | 2.8 | - | - | [7] | |

| Humulus lupulus | GPP | 1.5 | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the compartmentalization of this compound synthesis.

Subcellular Fractionation for Isolation of Cytosol and Plastids

This protocol is adapted for the isolation of chloroplasts from Chlamydomonas reinhardtii.

Workflow Diagram:

Caption: Workflow for Chloroplast Isolation.

Methodology:

-

Cell Culture: Grow a cell wall-deficient strain of Chlamydomonas reinhardtii under synchronized lighting conditions to ensure uniformity in cell size and growth stage.[13]

-

Cell Harvest: Harvest the cells by centrifugation.[14]

-

Cell Disruption: Resuspend the cell pellet in a breaking buffer and disrupt the cells by passing them through a narrow-bore syringe needle.[2][14]

-

Purification: Purify the intact chloroplasts from the crude homogenate using differential centrifugation followed by Percoll gradient centrifugation.[2][14]

-

Quality Assessment: Assess the integrity and purity of the isolated chloroplasts using electron microscopy, marker enzyme analysis, and ferricyanide exclusion assays.[13]

Enzyme Assays

This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, 1 mM DTT), HMG-CoA, and NADPH.

-

Enzyme Addition: Initiate the reaction by adding the purified HMGR enzyme or a cell extract containing the enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

This coupled assay measures the activity of DXS by coupling the production of DXP to its reduction by DXR, which is monitored by the oxidation of NADPH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM thiamine pyrophosphate), pyruvate, glyceraldehyde 3-phosphate, NADPH, and an excess of purified DXR enzyme.

-

Enzyme Addition: Initiate the reaction by adding the purified DXS enzyme or a cell extract containing the enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the DXS activity based on the rate of NADPH consumption.

Metabolic Labeling with 13C-Glucose

This technique is used to trace the flow of carbon from glucose into the intermediates and final products of the MVA and MEP pathways.

Workflow Diagram:

Caption: Workflow for 13C-Metabolic Labeling.

Methodology:

-

Cell Culture: Grow eukaryotic cells in a defined medium.

-

Labeling: Replace the standard medium with a medium containing a 13C-labeled glucose tracer (e.g., [1,2-13C]glucose or uniformly labeled [U-13C]glucose).

-

Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

-

Analysis: Analyze the isotopic labeling patterns of the MVA and MEP pathway intermediates and downstream isoprenoids using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Analysis: Use the labeling data in conjunction with metabolic models to calculate the carbon flux through each pathway.[25][26]

Regulation and Crosstalk

The MVA and MEP pathways are subject to complex regulatory mechanisms that operate at the transcriptional, translational, and post-translational levels. Key regulatory enzymes, such as HMGR in the MVA pathway and DXS in the MEP pathway, are major control points for flux through their respective pathways.

While the two pathways are physically separated, there is evidence for a limited exchange of isoprenoid precursors between the cytosol and plastids in plants, a phenomenon referred to as "crosstalk".[11][18] This exchange allows for a coordinated regulation of isoprenoid biosynthesis throughout the cell. The precise mechanisms and physiological significance of this crosstalk are still under active investigation.

Implications for Drug Development and Metabolic Engineering

The essential nature of the MVA and MEP pathways and their differential distribution across eukaryotes make them attractive targets for drug development.

-

Inhibitors of the MVA pathway: Statins, which are competitive inhibitors of HMG-CoA reductase, are widely used as cholesterol-lowering drugs. Bisphosphonates, which inhibit farnesyl pyrophosphate synthase, are used to treat bone diseases.

-

Inhibitors of the MEP pathway: As this pathway is essential in many pathogenic bacteria and parasites but absent in humans, its enzymes are promising targets for the development of novel antibiotics and antiparasitic drugs.

Furthermore, a detailed understanding of the compartmentalization and regulation of this compound synthesis is crucial for the metabolic engineering of microorganisms and plants to produce high-value isoprenoids, such as pharmaceuticals, biofuels, and fragrances.[15]

Conclusion

The compartmentalization of this compound synthesis into the MVA and MEP pathways is a fundamental feature of eukaryotic metabolism. This spatial separation allows for the independent regulation of isoprenoid biosynthesis in different subcellular locations, enabling cells to produce a vast array of essential molecules with diverse functions. A thorough understanding of the enzymes, kinetics, and regulation of these pathways is critical for advancing our knowledge of eukaryotic cell biology and for the development of new therapeutic agents and biotechnological applications. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in this exciting and rapidly evolving field.

References

- 1. Isopentenyl-diphosphate delta isomerase - Wikipedia [en.wikipedia.org]

- 2. Isopentenyl Diphosphate Isomerase Catalyzed Reactions in D2O: Product Release Limits the Rate of this Sluggish Enzyme-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Mechanistic Studies of Type II Isopentenyl Diphosphate:Dimethylallyl Diphosphate Isomerase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mevalonate-5-diphosphate decarboxylase: stereochemical course of ATP-dependent phosphorylation of mevalonate 5-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 13. journals.asm.org [journals.asm.org]

- 14. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mevalonate kinase - Proteopedia, life in 3D [proteopedia.org]

- 16. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Expression and Molecular Analysis of the Arabidopsis DXR Gene Encoding 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase, the First Committed Enzyme of the 2-C-Methyl-d-Erythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. researchgate.net [researchgate.net]

- 25. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]

- 26. ¹³C-based metabolic flux analysis in yeast: the Pichia pastoris case - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Isopentenyl Phosphate in Terpene and Terpenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl phosphate and its activated form, isopentenyl pyrophosphate (IPP), stand as the universal five-carbon building blocks for the biosynthesis of terpenes and terpenoids, a vast and structurally diverse class of natural products with profound applications in medicine and industry. This technical guide provides an in-depth exploration of the pivotal role of this compound in these biosynthetic pathways. We will dissect the intricacies of the canonical mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways that generate IPP, as well as the more recently elucidated salvage pathway involving this compound kinase (IPK). This document is designed to be a comprehensive resource, offering detailed quantitative data on enzyme kinetics and metabolite concentrations, step-by-step experimental protocols for key analytical techniques, and clear visualizations of the involved biochemical pathways and experimental workflows.

Introduction to Terpene and Terpenoid Biosynthesis

Terpenes and terpenoids constitute one of the largest classes of natural products, with over 80,000 known compounds.[1] Their diverse structures underpin a wide array of biological functions and pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The biosynthesis of all terpenes and terpenoids originates from the five-carbon precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These fundamental units are sequentially condensed to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which then undergo complex cyclization and modification reactions catalyzed by a variety of terpene synthases and other modifying enzymes to generate the vast diversity of terpene skeletons.[1]

Two primary metabolic routes are responsible for the production of IPP and DMAPP in nature: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] In eukaryotes, the MVA pathway operates in the cytosol, while in plants and some prokaryotes, the MEP pathway is active in plastids.[2] The existence of these distinct pathways highlights the evolutionary divergence and compartmentalization of terpene biosynthesis. Furthermore, a salvage pathway involving this compound kinase (IPK) has been identified, adding another layer of regulation to the intricate network of terpenoid metabolism. This pathway allows for the phosphorylation of this compound (IP), which can be generated from the dephosphorylation of IPP, back to its active pyrophosphate form.

Biosynthetic Pathways of Isopentenyl Pyrophosphate

The Mevalonate (MVA) Pathway

The mevalonate pathway, the first elucidated route to IPP, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] This is followed by the key regulatory step catalyzed by HMG-CoA reductase (HMGR), which reduces HMG-CoA to mevalonate. A series of phosphorylation and decarboxylation steps then convert mevalonate into IPP.[3] The MVA pathway is the primary source of IPP for the synthesis of sesquiterpenes (C15) and triterpenes (C30), including sterols, in the cytoplasm of eukaryotes.[2]

// Nodes for metabolites AcetylCoA [label="Acetyl-CoA (x3)"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; Mevalonate_P [label="Mevalonate-5-P"]; Mevalonate_PP [label="Mevalonate-5-PP"]; IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#FBBC05"];

// Nodes for enzymes Acat [label="ACAT", shape=oval, fillcolor="#FFFFFF"]; HMGS [label="HMGS", shape=oval, fillcolor="#FFFFFF"]; HMGR [label="HMGR", shape=oval, fillcolor="#EA4335"]; MK [label="MK", shape=oval, fillcolor="#FFFFFF"]; PMK [label="PMK", shape=oval, fillcolor="#FFFFFF"]; MVD [label="MVD", shape=oval, fillcolor="#FFFFFF"];

// Pathway flow AcetylCoA -> AcetoacetylCoA [label="2 ATP\n2 CoA"]; AcetoacetylCoA -> HMG_CoA [label="Acetyl-CoA\nCoA"]; HMG_CoA -> Mevalonate [label="2 NADPH\n2 NADP+ + CoA"]; Mevalonate -> Mevalonate_P [label="ATP\nADP"]; Mevalonate_P -> Mevalonate_PP [label="ATP\nADP"]; Mevalonate_PP -> IPP [label="ATP\nADP + CO2 + Pi"];

// Enzyme connections Acat -> AcetylCoA [style=invis]; HMGS -> AcetoacetylCoA [style=invis]; HMGR -> HMG_CoA [style=invis]; MK -> Mevalonate [style=invis]; PMK -> Mevalonate_P [style=invis]; MVD -> Mevalonate_PP [style=invis];

{rank=same; AcetylCoA; Acat;} {rank=same; AcetoacetylCoA; HMGS;} {rank=same; HMG_CoA; HMGR;} {rank=same; Mevalonate; MK;} {rank=same; Mevalonate_P; PMK;} {rank=same; Mevalonate_PP; MVD;} } Mevalonate (MVA) Pathway for IPP Biosynthesis.

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2] A series of enzymatic reactions, including a key rearrangement and reduction step, converts DXP into IPP and DMAPP.[2] In plants, the MEP pathway is located in the plastids and is responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and the phytol tail of chlorophyll.[2]

// Nodes for metabolites Pyruvate [label="Pyruvate"]; GAP [label="Glyceraldehyde 3-P"]; DXP [label="1-Deoxy-D-xylulose 5-P"]; MEP [label="2-C-Methyl-D-erythritol 4-P"]; CDP_ME [label="4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol"]; CDP_MEP [label="2-P-4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol"]; MEcPP [label="2-C-Methyl-D-erythritol 2,4-cyclodiphosphate"]; HMBPP [label="(E)-4-Hydroxy-3-methyl-but-2-enyl-PP"]; IPP_DMAPP [label="IPP / DMAPP", fillcolor="#FBBC05"];

// Nodes for enzymes DXS [label="DXS", shape=oval, fillcolor="#FFFFFF"]; DXR [label="DXR", shape=oval, fillcolor="#FFFFFF"]; MCT [label="MCT", shape=oval, fillcolor="#FFFFFF"]; CMK [label="CMK", shape=oval, fillcolor="#FFFFFF"]; MDS [label="MDS", shape=oval, fillcolor="#FFFFFF"]; HDS [label="HDS", shape=oval, fillcolor="#FFFFFF"]; HDR [label="HDR", shape=oval, fillcolor="#FFFFFF"];

// Pathway flow Pyruvate -> DXP; GAP -> DXP; DXP -> MEP [label="NADPH\nNADP+"]; MEP -> CDP_ME [label="CTP\nPPi"]; CDP_ME -> CDP_MEP [label="ATP\nADP"]; CDP_MEP -> MEcPP [label="CMP"]; MEcPP -> HMBPP; HMBPP -> IPP_DMAPP;

// Enzyme connections DXS -> DXP [style=invis]; DXR -> MEP [style=invis]; MCT -> CDP_ME [style=invis]; CMK -> CDP_MEP [style=invis]; MDS -> MEcPP [style=invis]; HDS -> HMBPP [style=invis]; HDR -> IPP_DMAPP [style=invis];

{rank=same; Pyruvate; GAP; DXS;} {rank=same; DXP; DXR;} {rank=same; MEP; MCT;} {rank=same; CDP_ME; CMK;} {rank=same; CDP_MEP; MDS;} {rank=same; MEcPP; HDS;} {rank=same; HMBPP; HDR;} } 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway.

The this compound Kinase (IPK) Salvage Pathway

A third, more recently characterized pathway provides a mechanism for the cell to recycle this compound (IP) back into the active IPP pool. This "salvage" pathway is catalyzed by this compound kinase (IPK), which phosphorylates IP to IPP in an ATP-dependent manner. IP itself can be generated through the dephosphorylation of IPP by certain phosphatases. This pathway adds a layer of regulation to the overall flux of terpenoid biosynthesis by controlling the levels of IP, which can act as a competitive inhibitor of some downstream enzymes.

// Nodes for metabolites IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#FBBC05"]; IP [label="this compound (IP)"]; Terpenoids [label="Terpenoids & Terpenoids"];

// Nodes for enzymes Phosphatase [label="Phosphatase", shape=oval, fillcolor="#FFFFFF"]; IPK [label="IPK", shape=oval, fillcolor="#34A853"];

// Pathway flow IPP -> IP [label="H2O\nPi"]; IP -> IPP [label="ATP\nADP", color="#34A853", fontcolor="#34A853"]; IPP -> Terpenoids;

// Enzyme connections Phosphatase -> IP [style=invis]; IPK -> IPP [style=invis];

{rank=same; IPP; Phosphatase;} {rank=same; IP; IPK;} } this compound Kinase (IPK) Salvage Pathway.

Quantitative Data on Key Enzymes and Metabolites

The efficiency and regulation of terpene biosynthesis are governed by the kinetic properties of the enzymes involved and the intracellular concentrations of key metabolites. This section provides a summary of available quantitative data for selected enzymes and intermediates in the MVA, MEP, and IPK pathways.

Kinetic Parameters of Key Biosynthetic Enzymes

The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key enzymes in the biosynthesis of IPP. These parameters provide insights into the substrate affinity and catalytic efficiency of each enzyme, which are critical for understanding pathway flux and for metabolic engineering efforts.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| HMG-CoA Reductase (HMGR) | Homo sapiens | HMG-CoA | 4 | 2.1 | [4] |